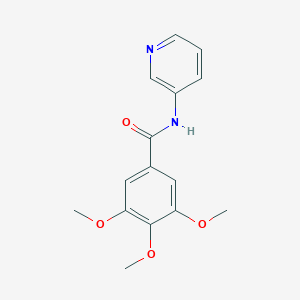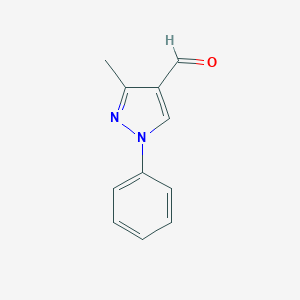
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the empirical formula C11H10N2O . It has a molecular weight of 186.21 . This compound is used to produce other chemicals .
Synthesis Analysis
The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved from 3-methyl-1-phenyl-5-pyrazolone . The reaction is carried out at a temperature of 90-100°C with phosphorus oxychloride as the reagent .Molecular Structure Analysis
The molecular structure of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is represented by the SMILES stringCc1nn(cc1C=O)-c2ccccc2 . This compound belongs to the class of organic compounds known as phenylpyrazoles . Chemical Reactions Analysis
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is used in the production of other chemicals . For instance, it is used in the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .Physical And Chemical Properties Analysis
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a solid compound . It has a melting point of 57-61 °C . This compound is insoluble in water .Wissenschaftliche Forschungsanwendungen
Corrosion Protection for Mild Steel
One of the applications of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is in the field of corrosion protection. It has been studied for its properties to protect mild steel in hydrochloric acid (HCl) environments. The compound was synthesized and its effectiveness was evaluated through various methods such as mass loss studies, impedance spectroscopy, and polarisation studies .
Photochromism
This compound is also involved in the study of photochromism, which is the phenomenon where molecules exhibit reversible, light-induced changes between two isomers with different absorption spectra. This means that the compound can switch between two colors when exposed to light, which has potential applications in developing new materials with photochromic properties .
Crystal Structure Analysis
Another application is in the synthesis of new pyrazole derivatives for crystal structure analysis. The compound’s crystal structure has been determined by X-ray, which is crucial for understanding its properties and potential uses in various fields such as pharmaceuticals and materials science .
Synthesis of Diazabicyclo Derivatives
The compound has been used in one-pot, three-component reactions to synthesize diazabicyclo derivatives. These reactions are significant in organic chemistry for creating complex molecules with potential applications in drug development and chemical synthesis .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methyl-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-10(8-14)7-13(12-9)11-5-3-2-4-6-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCOOKQWHMGEDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357267 | |
| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
21487-48-9 | |
| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



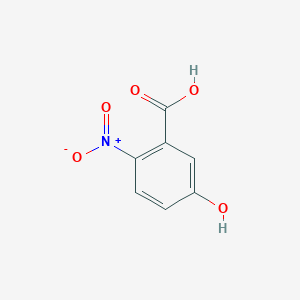

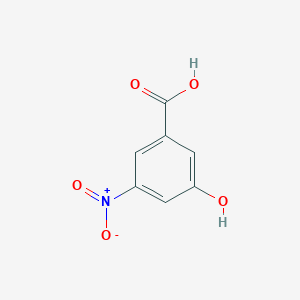
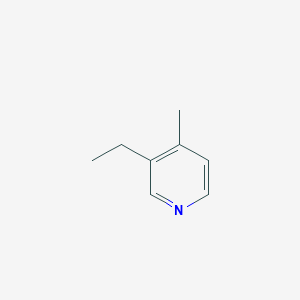
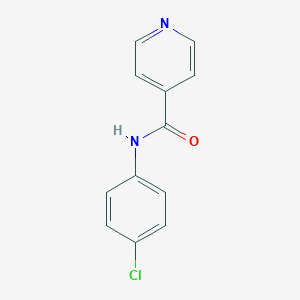
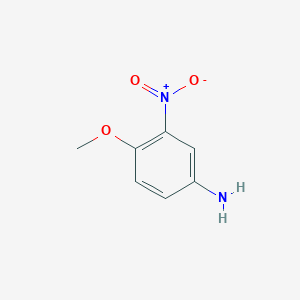
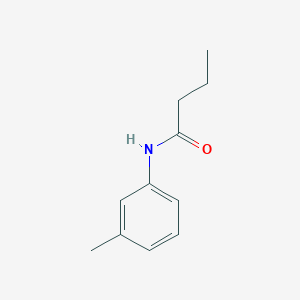
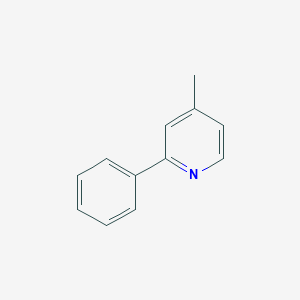


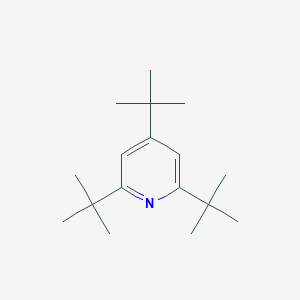

![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)
